![molecular formula C13H13BrN2O3S B344760 [(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]-3-pyridylamine CAS No. 898650-87-8](/img/structure/B344760.png)
[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]-3-pyridylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]-3-pyridylamine, commonly known as BIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BIP is a sulfonamide-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of BIP is not fully understood, but it is believed to involve the inhibition of enzymes and proteins by binding to their active sites. BIP has been shown to inhibit the activity of carbonic anhydrase by binding to its zinc ion and blocking its catalytic activity. BIP has also been shown to inhibit the activity of metalloproteinases by binding to their active sites and preventing the cleavage of extracellular matrix proteins.
Biochemical and Physiological Effects:
BIP has been shown to have various biochemical and physiological effects, depending on the target enzyme or protein. BIP has been shown to reduce the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance and ion transport in various tissues. BIP has also been shown to inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix proteins and tissue remodeling.
Vorteile Und Einschränkungen Für Laborexperimente
BIP has several advantages for lab experiments, including its high potency and specificity for target enzymes and proteins. BIP has also been shown to have good solubility in various solvents, making it easy to prepare and use in experiments. However, BIP also has some limitations, including its potential toxicity and limited availability. BIP is a sulfonamide-based compound, which can cause allergic reactions and other adverse effects in some individuals. BIP is also not widely available and may be expensive to synthesize or purchase.
Zukünftige Richtungen
There are several future directions for research involving BIP, including its potential use as a therapeutic agent for various diseases, its use as a tool for studying protein function and structure, and its potential use in materials science and electronics. Further studies are needed to fully understand the mechanism of action of BIP and its potential applications in various fields.
Synthesemethoden
The synthesis of BIP involves the reaction between 4-bromo-5-methoxy-2-methylbenzenesulfonyl chloride and 3-aminopyridine. The reaction takes place in the presence of a base such as triethylamine or pyridine, and the product is obtained through purification and isolation steps. The yield of BIP can be improved by optimizing the reaction conditions and using different solvents.
Wissenschaftliche Forschungsanwendungen
BIP has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BIP has been investigated as a potential inhibitor of enzymes such as carbonic anhydrase and metalloproteinases. BIP has also been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, BIP has been used as a tool to study the function of proteins such as ion channels and transporters. In materials science, BIP has been studied for its potential use in the development of organic semiconductors and electronic devices.
Eigenschaften
IUPAC Name |
4-bromo-5-methoxy-2-methyl-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S/c1-9-6-11(14)12(19-2)7-13(9)20(17,18)16-10-4-3-5-15-8-10/h3-8,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUSCNDVOBQRJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CN=CC=C2)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B344678.png)

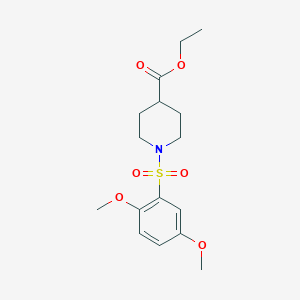
![1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine](/img/structure/B344686.png)
![Ethyl 1-[(4-ethoxynaphthyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B344689.png)
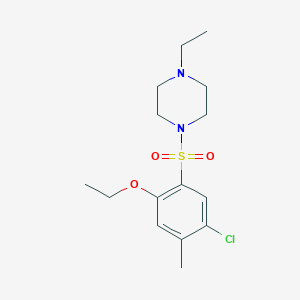
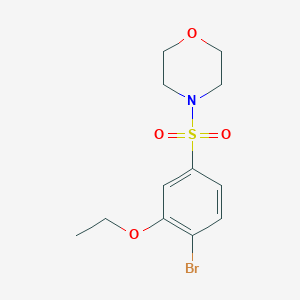
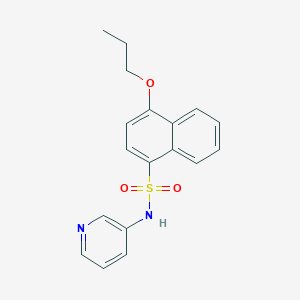
![Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B344694.png)
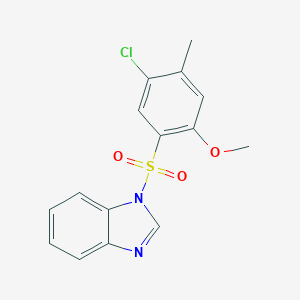


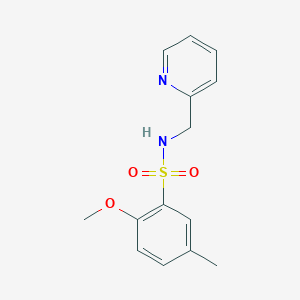
![4-[(4-Ethoxy-3-methylphenyl)sulfonyl]morpholine](/img/structure/B344710.png)